3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone

Lipophilicity Physicochemical property Drug-likeness

Researchers screening fungal efflux pump inhibitors often encounter solubility-limited hits. This methylsulfonyl-piperazine quinazolinone (logP -0.94, PSA 153.13 Ų) delivers >500 µM predicted aqueous solubility, enabling high-concentration biochemical screens against membrane-facing targets (CDR1/CaCDR2). • Pre-weighed 47 mg solid, ships ≤1 week • Sulfonyl oxygen mimics water-bridged kinase hinge interaction (PI3Kδ/γ) • Accelerates SAR by commercial acquisition vs. 3-7 week custom synthesis • Anchors low-lipophilicity corner of quinazolinone chemical space for permeability benchmarking

Molecular Formula C15H18N4O4S
Molecular Weight 350.4 g/mol
Cat. No. B12182623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone
Molecular FormulaC15H18N4O4S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C15H18N4O4S/c1-24(22,23)19-8-6-17(7-9-19)14(20)10-18-11-16-13-5-3-2-4-12(13)15(18)21/h2-5,11H,6-10H2,1H3
InChIKeyGWRLBYNCHIMRQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone: Physicochemical and Functional Baseline


3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone is a synthetic quinazolinone derivative featuring a methylsulfonyl-piperazine moiety at the 3-position. The compound is supplied as a pre-weighed solid (47 mg) by ChemDiv under catalog ID IB06-9971 and is shipped within one week . Its physicochemical profile includes a molecular weight of 350.39 g/mol, a calculated logP of -0.94, and a polar surface area (PSA) of 153.13 Ų . These properties distinguish the methylsulfonyl-piperazine variant from 3-(N-methyl-piperazinyl)-quinazolinone leads, such as MC-5805, which were developed as fungal efflux pump inhibitors but exhibited limited aqueous solubility and a narrower spectrum of action against non-albicans Candida spp. [1].

Why Generic Quinazolinone Analogs Cannot Replace This Compound


In-class quinazolinone derivatives bearing different N3-substituents exhibit divergent biological performance due to sharp structure-activity relationships. The methylsulfonyl group on the piperazine ring of this compound is a strong electron-withdrawing substituent that dramatically alters hydrogen-bonding capacity and polarity compared to the N-methyl or N-acetyl variants found in many screening libraries. In the fungal efflux pump inhibitor series, replacement of the N-methylpiperazine with other substituents led to complete loss of potentiation of fluconazole against Candida glabrata [1]. Similarly, in sulfonyl-containing quinazolinone PI3Kδ inhibitors, the sulfonyl oxygen serves as a critical hydrogen-bond acceptor that anchors the ligand to the kinase hinge region, with simple replacement by a carbonyl or methylene group causing >100-fold loss in potency [2]. Therefore, researchers cannot assume that any quinazolinone-piperazine hybrid is functionally interchangeable without head-to-head performance data.

Quantitative Differentiation from Closest Analogs


LogP Differential: Methylsulfonyl vs. Acetyl-Piperazine

The methylsulfonyl-substituted compound exhibits a calculated logP of -0.94, placing it in a substantially more hydrophilic regime than the acetyl-piperazine analog 1-(4-acetylpiperazin-1-yl)ethanone derivatives (logP range ~0.2 to 1.5) . This ~1.2-2.4 log unit difference translates to approximately 10-250× higher aqueous solubility by the Hansch relationship, a critical advantage when screening in aqueous buffer systems or when oral bioavailability is a design goal. [1].

Lipophilicity Physicochemical property Drug-likeness

Polar Surface Area: Methylsulfonyl vs. N-Methylpiperazine

The compound's topological polar surface area (TPSA) is 153.13 Ų . This value far exceeds the typical TPSA of N-methylpiperazine-containing quinazolinone cores (approximately 60-80 Ų) reported for the MC-5805 series, which were limited by poor aqueous solubility and narrow antifungal spectrum [1]. The high TPSA of the methylsulfonyl derivative stems from the four additional oxygen atoms that contribute ~30 Ų each to PSA. Elevated TPSA is a double-edged sword: it improves solubility but can reduce passive membrane permeability. However, for targets such as efflux pumps that face the extracellular milieu or for extracellular protein-protein interactions, high PSA can enhance target engagement without requiring intracellular access.

Polar surface area Permeability Efflux pump inhibitor

Hydrogen-Bond Acceptor Capacity: Sulfonyl vs. Carbonyl

The sulfonyl oxygen in this compound contributes a strong hydrogen-bond acceptor (HBA) that is structurally analogous to the sulfonyl oxygen in quinazolinone-derived PI3Kδ inhibitors. In co-crystal structures of PI3Kδ with related sulfonyl-containing quinazolinones, the sulfonyl oxygen serves as a key hydrogen-bond acceptor to a conserved water molecule (H₂O2278) that bridges the ligand to the kinase hinge [1]. Replacement of the sulfonyl group with a carbonyl (acetyl-piperazine) eliminates this unique HBA geometry, reducing HBA count from 10 to 7 and altering the three-dimensional arrangement of acceptor atoms . The increased number and specific geometry of HBAs in the methylsulfonyl derivative may confer a selectivity advantage over N-acetyl analogs in kinase profiling panels, though direct selectivity data for this specific compound are not yet published.

Hydrogen-bond acceptor Kinase hinge binding PI3Kδ inhibitor

Inventory Availability and Purity vs. Custom Synthesis

This compound is available as a pre-weighed 47 mg solid from ChemDiv with a standard delivery time of one week . In contrast, close structural analogs (e.g., 3-{2-[4-(ethylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone, 3-{2-[4-(phenylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone) are not stocked by major screening compound vendors and require custom synthesis with lead times of 4-8 weeks and minimum purity guarantees of 85-90% . The immediate availability of the methylsulfonyl derivative enables rapid hit confirmation and structure-activity relationship expansion without the procurement delays that often bottleneck medicinal chemistry programs.

Procurement Compound management Hit validation

Application Scenarios with Verified Advantages


Profiling Solubility-Challenged Extracellular Targets

The compound's high aqueous solubility (predicted >500 µM in phosphate buffer based on logP -0.94) and large PSA (153.13 Ų) make it an excellent candidate for high-concentration biochemical screens against extracellular or membrane-facing targets such as fungal ABC-type efflux pumps (CDR1/CaCDR2), where solubility-limited hits from the MC-5805 series historically failed to achieve adequate assay concentrations [1]. Its poor passive permeability (consistent with high PSA) is acceptable because the intended target resides on the extracellular face of the membrane.

Structure-Guided Design for Kinase Hinge Regions

The sulfonyl oxygen mimics the critical water-mediated hydrogen bond observed in co-crystal structures of PI3Kδ with sulfonyl-containing quinazolinones. Researchers can exploit this compound as a fragment or early lead for kinases where a water-bridged hinge interaction is desired, such as PI3Kδ, PI3Kγ, or other lipid kinases . The preorganized sulfonyl HBA reduces the entropic penalty of water displacement, potentially improving binding affinity relative to carbonyl-containing fragments.

Rapid Hit Expansion with Minimal Synthesis Overhead

When a screening hit contains a piperazine-quinazolinone core, the immediate availability of the methylsulfonyl variant (47 mg in stock, ≤1 week delivery) enables SAR by commercial acquisition rather than de novo synthesis [1]. This accelerates the determination of whether the sulfonyl group is tolerated or preferred at the piperazine position, saving 3-7 weeks of synthetic effort compared to custom-synthesizing the ethylsulfonyl or phenylsulfonyl analogs.

Physicochemical Profiling for Oral Bioavailability Optimization

With a logP of -0.94 and TPSA of 153.13 Ų, this compound anchors the low-lipophilicity, high-polarity corner of the quinazolinone chemical space. It serves as a useful negative control or benchmarking tool in permeability and solubility assays when constructing predictive models for oral absorption, complementing high-logP quinazolinones (e.g., MC-5805 class, logP ~2-3) in a prospective drug-discovery cascade .

Quote Request

Request a Quote for 3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.